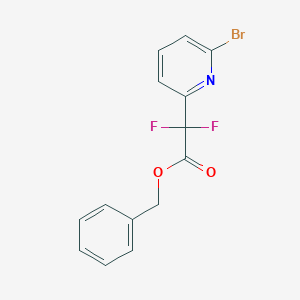![molecular formula C19H22N2O2S B2990147 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine CAS No. 477869-44-6](/img/structure/B2990147.png)
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a benzyl group that contains both a nitro and a sulfanyl group attached to a methylphenyl moiety.
准备方法
The synthesis of 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine involves several steps, typically starting with the preparation of the benzyl precursor. The synthetic route often includes:
Nitration: Introduction of the nitro group to the benzyl ring.
Thioether Formation: Attachment of the sulfanyl group to the benzyl ring.
Piperidine Substitution: Coupling the modified benzyl group with piperidine.
Reaction conditions may vary, but common reagents include nitric acid for nitration and thiols for thioether formation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
化学反应分析
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. Major products formed include sulfoxides, sulfones, and amines.
科学研究应用
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The piperidine ring may also contribute to the compound’s binding affinity to specific targets.
相似化合物的比较
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine can be compared to similar compounds such as:
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidinium: A quaternary ammonium compound with a similar benzyl group.
The uniqueness of this compound lies in its specific combination of functional groups and the piperidine ring, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-15-5-8-17(9-6-15)24-19-10-7-16(13-18(19)21(22)23)14-20-11-3-2-4-12-20/h5-10,13H,2-4,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGEDUQPQSKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2990064.png)
![2-(2-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2990065.png)

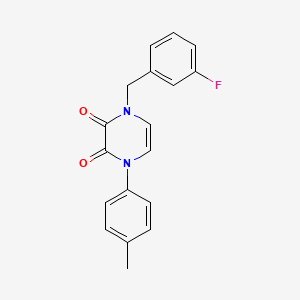
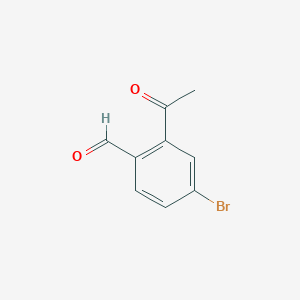
![2-[5-(3,4,5-Trimethoxyphenyl)tetrazol-2-yl]acetonitrile](/img/structure/B2990070.png)
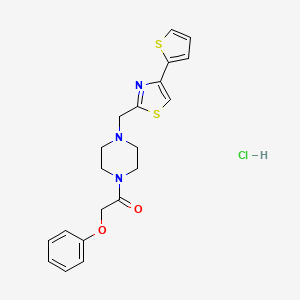
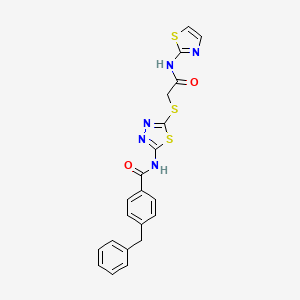
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2990074.png)
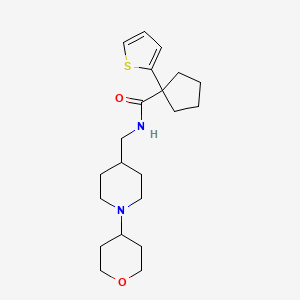
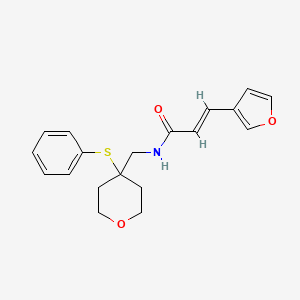
![3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990079.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2990083.png)
